molecular formula C13H16BrNO3 B581929 tert-butyl N-(2-acetyl-4-bromophenyl)carbamate CAS No. 341521-29-7

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate

Cat. No.: B581929
CAS No.: 341521-29-7
M. Wt: 314.179
InChI Key: CCFLQYMUDYKGQO-UHFFFAOYSA-N
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Description

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate, also known as this compound, is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (BOC) group. The BOC group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of catalysts such as Amberlyst-15 in ethanol, which allows for efficient and chemoselective protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Deprotection: The removal of the BOC group can be achieved using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

    Deprotection: Oxalyl chloride in methanol, TFA, hydrochloric acid in ethyl acetate.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the BOC group yields 2-acetyl-4-bromoaniline, while substitution reactions can yield various substituted anilines.

Scientific Research Applications

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate involves its role as a protected intermediate in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

    N-BOC 4-Amino-2-bromoacetophenone: Similar in structure but with different functional groups.

    N-BOC 2-Amino-4-bromobenzaldehyde: Contains an aldehyde group instead of an acetyl group.

    N-BOC 2-Acetyl-4-chloroaniline: Similar structure with a chlorine atom instead of bromine.

Uniqueness

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. The presence of both the BOC-protected amino group and the bromine atom provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-(2-acetyl-4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLQYMUDYKGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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